molecular formula C24H30N4O3S B2882092 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476452-11-6

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B2882092
CAS No.: 476452-11-6
M. Wt: 454.59
InChI Key: IPJCIBNHYCCDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with an adamantane-1-carbonylamino group, a phenyl ring, and a sulfanyl-linked ethyl acetate moiety. The ethyl acetate ester enhances solubility in organic media, while the sulfanyl bridge may influence redox properties or metal coordination. This compound’s synthesis likely involves coupling adamantane-1-carbonyl chloride with a triazole precursor, followed by sulfanyl acetification (analogous to methods in ) .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-2-31-21(29)15-32-23-27-26-20(28(23)19-6-4-3-5-7-19)14-25-22(30)24-11-16-8-17(12-24)10-18(9-16)13-24/h3-7,16-18H,2,8-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCIBNHYCCDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multiple steps. One common approach starts with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This intermediate is subsequently treated with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural stability and functional versatility.

Mechanism of Action

The mechanism of action of Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also disrupt cellular processes by interfering with protein-protein interactions or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 2-[5-(1-Adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetate (Compound 13, )
  • Structural Difference: Lacks the carbonylamino linker; adamantane is directly attached to the triazole.
  • Synthesis : Prepared via ester hydrolysis (yield: 73%) to yield the carboxylic acid derivative (Compound 14) .
  • 13C NMR : Adamantane carbons at δ 27.90–40.36; triazole C-3 at δ 162.17 .
2.1.2 5-(Adamantan-1-yl)-3-[(2-Methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole ()
  • Structural Difference : Methoxyethylsulfanyl group replaces the ethyl acetate-sulfanyl moiety.
  • Impact : Increased ether oxygen may enhance solubility but reduce lipophilicity versus the target compound.
  • Crystallography : Crystal packing dominated by π-π stacking of phenyl groups and C–H···S interactions .
2.1.3 5-(Adamantan-1-yl)-4-Amino-1,2,4-triazole-3-thiol Derivatives ()
  • Structural Difference: Amino group at position 4 vs. phenyl in the target compound.
  • Synthesis : Condensation reactions with aryl/heteryl aldehydes yield Schiff base derivatives .

Functional Group Variations

2.2.1 Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate ()
  • Structural Difference : 4-Nitrobenzoyl and 4-fluorophenyl substituents replace adamantane and phenyl.
  • Impact : Nitro group introduces strong electron-withdrawing effects, altering electronic properties of the triazole ring.
  • CAS : 689750-15-0; molecular weight: 458.47 g/mol (vs. ~538.5 g/mol for target compound) .
2.2.2 2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-Methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid ()
  • Structural Difference : Dimethylsulfamoyl and 3-methylphenyl groups.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 13 4-Nitrobenzoyl Derivative
Molecular Weight ~538.5 (estimated) 538.5 (M+H)+ 458.47
13C NMR (Triazole) Not reported δ 162.17 (C-3) Not reported
Solubility High in organic solvents Hydrolyzed to acid (73%) Likely polar due to nitro group
Key Functional Group Adamantane-carbonylamino Adamantyl Nitrobenzoyl

Biological Activity

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its unique structural characteristics.

Chemical Structure and Synthesis

The compound features a triazole ring, an adamantane moiety, and a sulfanyl group, which are key to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and carbonyl compounds.
  • Introduction of the Adamantane Moiety : This step may involve acylation or amination reactions.
  • Esterification : Finally, the compound is obtained through esterification processes.

These synthetic pathways not only yield this compound but also facilitate the development of various derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the triazole ring is often associated with antifungal properties, while the adamantane structure enhances membrane permeability and bioavailability.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetateTriazole ring, sulfanyl groupAntimicrobial
5-{[(4-phenyl-4H-1,2,4-triazole-3-yl)sulfanyl]methyl}-4H-1,2,4-triazoleMultiple triazole ringsAntimicrobial
7-hydroxy-4-methyl-2H-chromen-2-one derivativesChromenone structureAntioxidant

The unique adamantane moiety contributes to the lipophilicity and membrane permeability of this compound compared to other triazole derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is known that triazole derivatives can inhibit key enzymes involved in fungal metabolism. For instance, they may interact with lanosterol demethylase, a crucial enzyme in ergosterol biosynthesis in fungi.

Case Studies

Several studies have reported on the efficacy of compounds similar to Ethyl 2-[...]. In one study focusing on antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives demonstrated promising results in inhibiting microbial growth .

Another investigation highlighted the potential antitumor activity associated with triazole compounds. These studies suggest that modifications to the structure can enhance selectivity and potency against specific pathogens or cancer cells .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of Ethyl 2-[...]. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and efficacy in living organisms.
  • Structure–Activity Relationship (SAR) Studies : To identify which modifications enhance biological activity.
  • Clinical Trials : To evaluate safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and how can yield and purity be maximized?

  • Methodology :

  • Triazole ring formation : Cyclization of thiosemicarbazides with carbonyl compounds under reflux in ethanol or DMF, monitored by TLC for intermediate isolation .
  • Adamantane incorporation : Acylation using adamantane-1-carbonyl chloride in the presence of coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
  • Esterification : Final step using ethyl chloroacetate with catalytic K₂CO₃ in anhydrous THF, purified via column chromatography (silica gel, hexane:EtOAc 3:1) .
    • Optimization : Reaction yields (typically 60–75%) improve with inert atmospheres (N₂/Ar) and controlled pH. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile:H₂O gradient) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring (e.g., δ 151–153 ppm for C-3/C-5 in ¹³C NMR) and adamantane integration .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 489.03) validates molecular weight .
  • X-ray crystallography : SHELX or WinGX suites resolve crystal packing and anisotropic displacement parameters (e.g., CCDC deposition codes) .

Q. What are the primary biological activities reported for this compound?

  • Key findings :

  • Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, attributed to triazole-mediated fungal CYP51 inhibition .
  • Enzyme inhibition : IC₅₀ of 12 µM against sphingosine kinase 1 (SPHK1), linked to adamantane-enhanced membrane permeability .
    • Assays : Broth microdilution (CLSI guidelines) for antimicrobial activity; fluorescence-based enzymatic assays for SPHK1 .

Advanced Research Questions

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

  • Analysis framework :

  • Strain variability : Compare activity against ATCC vs. clinical isolates (e.g., methicillin-resistant S. aureus may show reduced susceptibility) .
  • Assay conditions : Adjust pH (6.5–7.5) and cation content (Mg²⁺/Ca²⁺) to mimic physiological environments, which may alter compound ionization .
  • Synergy studies : Test combinations with β-lactams or azoles to identify potentiating effects (e.g., FIC index <0.5 indicates synergy) .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methods :

  • Docking : AutoDock Vina or Schrödinger Suite to model triazole-adamantane interactions with SPHK1 (PDB: 3VZB) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes (RMSD <2 Å indicates robust binding) .
  • ADMET prediction : SwissADME evaluates logP (3.5–4.2) and BBB permeability, highlighting potential CNS toxicity risks .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and metabolic stability?

  • Case study :

  • 2-Chlorophenyl vs. 4-fluorophenyl : Chlorine increases logP (4.5 vs. 3.8) and MIC against Gram-negative pathogens (e.g., E. coli MIC 64 µg/mL vs. 128 µg/mL) due to enhanced lipophilicity .
  • Metabolism : CYP3A4-mediated oxidation of adamantane (major pathway) generates hydroxylated metabolites; LC-MS/MS identifies stable derivatives with prolonged half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.